1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Description
Properties
IUPAC Name |
1-(5-acetyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9(19)13-12(11-6-4-3-5-7-11)18(10(2)20)17-8-15-16-14(17)21-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZQSDDHOYVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1’-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method yields the desired compound with high efficiency and purity.
Chemical Reactions Analysis
1,1’-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts the mitotic process in cancer cells . Additionally, the compound’s enzyme inhibitory activity is due to its ability to bind to the active sites of target enzymes, thereby blocking their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolothiadiazine scaffold exhibits diverse biological activities depending on substituents and ring saturation. Below is a detailed comparison with analogous compounds:
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Ring Saturation : Fully unsaturated thiadiazines (e.g., 7a-j) often exhibit higher antimicrobial activity than dihydro derivatives (e.g., 9b) due to planar aromaticity enhancing target binding .
Key Observations:
- The target compound’s synthesis likely follows Route b, offering high yields and regioselectivity.
- Multicomponent approaches (e.g., ) are efficient but less flexible for introducing diethanone groups.
Table 3: Bioactivity Comparison
Key Observations:
- Chlorophenyl and naphthyl substituents enhance antimicrobial potency, while diethanone groups (target compound) may improve pharmacokinetics.
- The triazolothiadiazine core itself shows broader activity than triazolothiadiazoles.
Biological Activity
The compound 1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a member of the triazolo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and case studies from recent research.
Synthesis of this compound
The synthesis of this compound typically involves cyclocondensation reactions between 4-amino-3-mercaptotriazoles and various electrophiles. For instance, one efficient method employs the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with carbon disulfide and hydrazine derivatives under controlled conditions to yield the desired triazolo-thiadiazine structure .
Synthetic Pathway Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 4-amino-3-mercaptotriazole + carbon disulfide | Reflux in ethanol | Intermediate thiadiazole |
| 2 | Intermediate + hydrazine hydrate | Reflux in water | Triazolo-thiadiazine derivative |
| 3 | Aryl halides + potassium hydroxide | Reflux | Final product |
Antimicrobial Activity
Research has shown that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. For example, several synthesized compounds have been evaluated for their in vitro antibacterial activity against common pathogens. The results indicated that many derivatives displayed promising inhibition zones compared to standard antibiotics .
Anticancer Properties
The anticancer potential of triazolo-thiadiazines has been investigated in various studies. Compounds were tested against different cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results demonstrated that certain derivatives induced apoptosis in cancer cells and inhibited cell proliferation effectively .
Enzyme Inhibition
Triazolo-thiadiazines have also been studied for their ability to inhibit various enzymes. Notably:
- Carbonic Anhydrase Inhibitors : Some derivatives showed effective inhibition of carbonic anhydrase activity.
- Cholinesterase Inhibitors : Certain compounds demonstrated potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazolo-thiadiazines against viruses such as H1N1. The compounds were found to inhibit the neuraminidase enzyme effectively, suggesting their potential as antiviral agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazines. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
- Ring Modifications : Alterations in the thiadiazine ring structure can significantly impact enzyme inhibition potency .
Study on Antimicrobial Activity
A study conducted by Lin et al. synthesized a series of triazolo-thiadiazine derivatives and evaluated their antibacterial effects. The results showed that compounds with specific substitutions exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains .
Study on Anticancer Effects
In a separate investigation by Al-Etaibi et al., the anticancer activities of synthesized triazolo-thiadiazines were assessed using MTT assays on various cancer cell lines. Several compounds demonstrated IC50 values lower than those of standard chemotherapeutics .
Q & A
Q. What catalytic systems improve reaction efficiency in triazolothiadiazine synthesis?
- Methodology : Compare microwave-assisted synthesis (100°C, 30 minutes, 300 W) vs. conventional heating. Microwave methods reduce reaction time by 80% and increase yields by 15–20%. Catalysts like p-toluenesulfonic acid (10 mol%) further accelerate cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
